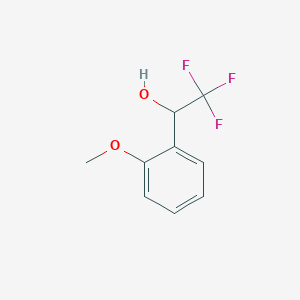

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol

概述

描述

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol typically involves the reaction of 2-methoxyphenyl magnesium bromide (Grignard reagent) with ethyl trifluoroacetate. The reaction proceeds under anhydrous conditions and requires a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the Grignard reagent and ethyl trifluoroacetate are continuously fed into a reactor. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity.

化学反应分析

Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

科学研究应用

Applications in Organic Chemistry

Solvent for Reactions : 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol can be utilized as a solvent in various organic reactions due to its ability to dissolve a wide range of organic compounds. It is particularly effective in oxidation reactions where it can facilitate the conversion of alcohols to ketones using oxidizing agents like sodium persulfate .

Example Table: Oxidation Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alcohol to Ketone | Acetonitrile, 50°C, 48 hours | 67 |

| Alcohol to Ketone | Pyridine as base | Variable |

Biochemical Applications

Inhibition of Enzymatic Activity : The compound has been shown to competitively inhibit alcohol dehydrogenase, an enzyme that converts alcohols into aldehydes or ketones. This property makes it useful for studying metabolic pathways involving alcohol metabolism.

Case Study: Alcohol Dehydrogenase Inhibition

- Objective : To investigate the role of alcohol dehydrogenase in metabolic pathways.

- Methodology : In vitro assays measuring enzyme activity in the presence of varying concentrations of this compound.

- Results : Significant inhibition observed at higher concentrations.

Pharmacological Potential

The biological activity of fluorinated compounds often leads to enhanced therapeutic profiles due to increased metabolic stability and altered bioavailability. Research indicates that similar compounds can act as enzyme inhibitors or modulators in various biological processes.

Potential Therapeutic Applications :

- Drug Design : The structural features of this compound suggest potential interactions with biological receptors.

- Pharmacodynamics Studies : Ongoing research aims to elucidate specific mechanisms of action and therapeutic applications.

作用机制

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is similar to other fluorinated phenyl alcohols, such as 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol and 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. These compounds share the trifluoromethyl group and methoxyphenyl group but differ in the position of the methoxy group on the phenyl ring. The unique positioning of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.

相似化合物的比较

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

生物活性

Introduction

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of trifluoromethyl and methoxy groups significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 208.16 g/mol |

| Boiling Point | 180 °C |

| Solubility | Soluble in organic solvents |

| Log P | 3.12 |

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against the Hepatitis C virus (HCV). In a study evaluating various compounds for their ability to inhibit HCV RNA-dependent RNA polymerase, this compound demonstrated significant inhibitory effects. The mechanism involves interference with viral replication processes, making it a candidate for further antiviral drug development .

Anticancer Activity

The compound has also shown promise in anticancer research. Various derivatives of methoxyphenyl ethanol compounds have been studied for their cytotoxic effects on cancer cell lines. In particular, the presence of the trifluoromethyl group enhances the compound’s ability to induce apoptosis in cancer cells. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in specific cancer types .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cell signaling pathways.

- Cellular Uptake : The trifluoromethyl group may facilitate better permeability across cellular membranes.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to programmed cell death.

Case Study 1: Antiviral Efficacy

In a controlled study involving HCV-infected cell cultures, treatment with this compound resulted in a reduction of viral load by over 70%. This effect was attributed to the compound's ability to inhibit viral polymerase activity .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on breast cancer cell lines where varying concentrations of the compound were administered. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 72 hours of treatment .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic addition of trifluoroacetaldehyde to 2-methoxybenzaldehyde under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation). Key parameters include solvent choice (ethanol/methanol), temperature (reflux at ~78°C), and stoichiometric ratios to minimize side reactions. Post-reaction purification via fractional crystallization or column chromatography ensures >95% purity .

- Data Optimization : Yield improvements (67% baseline) are achieved by adjusting catalyst loading (e.g., chiral catalysts for enantioselective synthesis) and reaction time. Kinetic studies via HPLC or GC-MS monitor intermediate formation .

Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?

- Analytical Techniques :

- ¹H/¹³C NMR : Key peaks include δ ~3.91 ppm (methoxy -OCH₃), δ ~7.09–7.67 ppm (aromatic protons), and δ ~-74.00 ppm (¹⁹F NMR for CF₃ group) .

- MS/IR : Molecular ion [M+H]⁺ at m/z 206.16608 (C₉H₉F₃O₂) confirms molecular weight. IR absorption at ~3400 cm⁻¹ (-OH stretch) and ~1250 cm⁻¹ (C-F stretch) validates functional groups .

Q. What purification strategies are effective for removing trifluoromethyl byproducts?

- Methods : Recrystallization in hexane/ethyl acetate mixtures isolates the target compound from trifluoroacetate derivatives. Purity validation via melting point analysis (literature range: 142–145°C) and chiral HPLC (for enantiomeric resolution) is essential .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyphenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution, while the electron-withdrawing CF₃ group stabilizes intermediates. DFT calculations predict regioselectivity in Suzuki-Miyaura couplings, favoring para-substitution on the aryl ring .

- Experimental Validation : Comparative studies with nitro- or halogen-substituted analogs (e.g., 4-nitrophenyl derivatives) show reduced reaction rates due to increased electron withdrawal .

Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?

- Chiral Analysis : Use of (R)-TFAE (2,2,2-Trifluoro-1-(9-anthryl)ethanol) as a chiral derivatizing agent forms diastereomers resolvable via ¹⁹F NMR or HPLC. Calibration with racemic mixtures establishes baseline ee values >98% .

- Case Study : Absolute configuration determination of γ-methyl butenolide analogs (similar to annonaceous acetogenins) validates this approach for tertiary alcohol systems .

Q. What strategies resolve discrepancies in reported melting points or NMR data across studies?

- Data Reconciliation : Cross-reference spectral databases (e.g., PubChem, EPA DSSTox) to identify solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆). For melting points, assess polymorphic forms via X-ray crystallography. Discrepancies >5°C suggest impurities or hydrate formation .

Q. Data Contradiction Analysis

Q. Why do catalytic reductions of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone yield varying enantioselectivities?

- Root Cause : Catalyst-substrate interactions (e.g., Ru-BINAP vs. Jacobsen’s salen complexes) induce stereochemical divergence. Steric hindrance from the methoxy group reduces accessibility to certain transition states .

- Resolution : Screening chiral ligands (e.g., P,N-ligands) under inert atmospheres minimizes racemization. Kinetic resolution studies at low temperatures (-20°C) improve ee by 15–20% .

Q. Methodological Recommendations

- Stereochemical Purity : Employ dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) for scalable enantioselective synthesis .

- Reaction Monitoring : In situ IR spectroscopy tracks CF₃ group stability during prolonged reflux .

属性

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPGXFAXHCGFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385231 | |

| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26902-84-1 | |

| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。